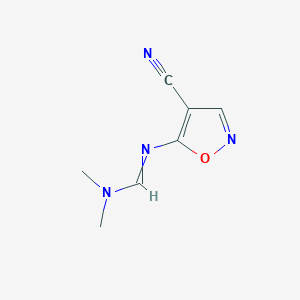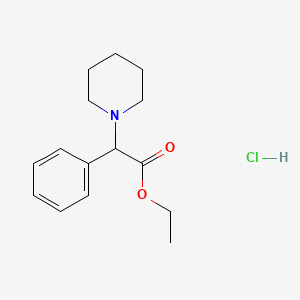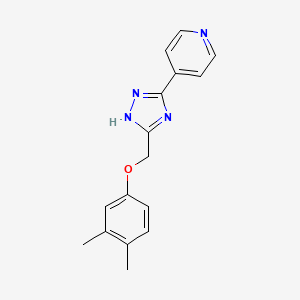
4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a triazole moiety and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenol with a suitable triazole precursor, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyridine ring may participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)benzene
- 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)thiophene
Uniqueness
4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. The dimethylphenoxy group further enhances its lipophilicity and potential biological activity.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4O/c1-11-3-4-14(9-12(11)2)21-10-15-18-16(20-19-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
InChI Key |
WTVOTHSVCDEYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)
![N-[4-(2-chloroacetyl)phenyl]-2-nitroacetamide](/img/structure/B11815498.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)

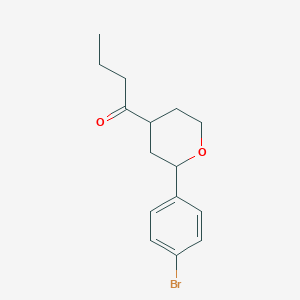
![1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B11815524.png)

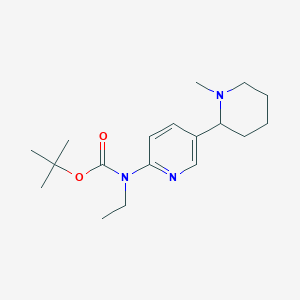


![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)

